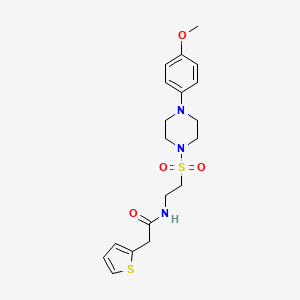

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide

Description

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 4-methoxyphenyl group, a sulfonyl-ethyl chain, and a thiophen-2-yl acetamide moiety. This structure combines a sulfonamide linker, a piperazine ring (common in bioactive molecules), and heterocyclic components (thiophene), which are often associated with diverse pharmacological activities, including enzyme inhibition and receptor modulation . While specific biological data for this compound is unavailable in the provided evidence, its structural motifs align with compounds studied for anti-inflammatory, antiviral, and receptor-targeting applications .

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S2/c1-26-17-6-4-16(5-7-17)21-9-11-22(12-10-21)28(24,25)14-8-20-19(23)15-18-3-2-13-27-18/h2-7,13H,8-12,14-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPAMHMPQAIPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound belonging to the class of piperazine derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's.

Chemical Structure and Properties

Molecular Formula: C23H32N4O4S

Molecular Weight: 448.49 g/mol

SMILES Notation: COc(cc1)ccc1N1CCN(CCNC(C(CC2)CCN2S(c2cccs2)(=O)=O)=O)CC1

The compound features a piperazine core, a sulfonamide group, and a thiophene moiety, contributing to its diverse biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action enhances cholinergic neurotransmission, which is crucial for cognitive functions and memory retention.

Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. The inhibition of AChE has been linked to improved cognitive function and memory retention in various animal models. For example, studies have shown that piperazine derivatives can enhance cholinergic signaling, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Antioxidant Activity

In addition to neuropharmacological effects, piperazine derivatives have been evaluated for their antioxidant properties. The presence of functional groups such as thiophenes can enhance radical scavenging activity. Preliminary studies suggest that related compounds demonstrate significant antioxidant capabilities, which may contribute to their overall biological efficacy .

Comparative Biological Activity

Case Studies and Research Findings

Several studies have investigated the biological activities of piperazine derivatives similar to this compound:

- Neuroprotective Effects : A study demonstrated that a related compound significantly improved cognitive performance in rodent models by enhancing cholinergic transmission through AChE inhibition.

- Antioxidant Properties : Another research effort highlighted the antioxidant potential of compounds with similar structures, showing effective DPPH radical scavenging activity that surpassed that of ascorbic acid .

- Anticancer Activity : In vitro tests on various cancer cell lines have shown that certain piperazine derivatives exhibit cytotoxic effects, particularly against human glioblastoma and breast cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound shares key features with analogues reported in the literature, particularly in the piperazine-acetamide scaffold. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Notes:

- Sulfonyl vs. Non-sulfonyl Linkers: The sulfonyl group in the target compound increases polarity and may influence binding to charged enzyme pockets, as seen in ACE2-targeting acetamides .

- Heterocyclic Moieties: Thiophene (target compound) vs.

- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl on piperazine) may enhance solubility, while halogens (e.g., 4-fluorophenyl ) improve metabolic stability.

Q & A

Q. What are the key synthetic pathways for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential steps: (i) Sulfonylation of the piperazine moiety using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). (ii) Nucleophilic substitution to introduce the thiophene-acetamide group via coupling with 2-(thiophen-2-yl)acetic acid derivatives. Intermediate characterization employs NMR spectroscopy (1H/13C) for structural elucidation and HPLC to assess purity (>95% required for further studies) .

Q. How is the structural stability of this compound assessed under varying experimental conditions?

- Methodological Answer : Stability studies involve: (i) Thermogravimetric analysis (TGA) to evaluate thermal degradation. (ii) pH-dependent hydrolysis assays (e.g., in buffers ranging from pH 1–12) with monitoring via UV-Vis spectroscopy or LC-MS to detect decomposition products .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, particularly for the piperazine sulfonyl and thiophene-acetamide groups.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C19H22N3O4S2).

- IR spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step, and what factors influence selectivity?

- Methodological Answer : Optimization via Design of Experiments (DoE) approaches: (i) Vary temperature (0–40°C), solvent polarity (DCM vs. THF), and base strength (triethylamine vs. DBU). (ii) Monitor by TLC (silica gel, ethyl acetate/hexane) and quantify yields via HPLC-UV . Selectivity is influenced by steric hindrance at the piperazine nitrogen and electronic effects of the 4-methoxyphenyl group .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

- Methodological Answer : (i) Orthogonal assay validation : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays (e.g., MTT). (ii) Purity reassessment : Use HPLC-MS to rule out impurities (e.g., residual solvents or unreacted intermediates) as confounding factors .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodological Answer : (i) Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., serotonin receptors). (ii) Molecular dynamics simulations (GROMACS) to assess binding stability, focusing on interactions with the sulfonyl and thiophene moieties .

Q. How does the electronic nature of the thiophene ring influence reactivity in downstream derivatization?

- Methodological Answer : (i) DFT calculations (Gaussian 09) to map electron density (e.g., Fukui indices) for electrophilic/nucleophilic sites. (ii) Experimental validation via cross-coupling reactions (Suzuki-Miyaura) to functionalize the thiophene ring, monitored by NMR .

Q. What strategies mitigate interference from the sulfonyl group in biological assays?

- Methodological Answer : (i) Competitive binding studies with sulfonate-containing controls to isolate target-specific effects. (ii) Isothermal titration calorimetry (ITC) to quantify binding thermodynamics and distinguish non-specific interactions .

Experimental Design & Data Analysis

Q. How to design dose-response studies for in vitro toxicity evaluation?

- Methodological Answer : (i) Use a logarithmic concentration range (1 nM–100 µM) to capture EC50 values. (ii) Include positive controls (e.g., staurosporine for apoptosis) and negative controls (vehicle-only). (iii) Analyze data with non-linear regression models (GraphPad Prism) .

Q. What statistical methods are appropriate for analyzing SAR data across derivatives?

- Methodological Answer :

(i) Principal component analysis (PCA) to reduce dimensionality of structural descriptors (e.g., logP, polar surface area).

(ii) Partial least squares regression (PLS) to correlate structural features with bioactivity .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

(i) Re-examine force field parameters (e.g., solvation models) in simulations.

(ii) Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.